molecular formula C18H17ClN2OS B2651886 1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851805-06-6

1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2651886
CAS No.: 851805-06-6
M. Wt: 344.86
InChI Key: OCTBWQMFUUTVPO-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic dihydroimidazole derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a 3-chlorobenzoyl group at the 1-position and a [(4-methylphenyl)methyl]sulfanyl moiety at the 2-position, built upon a 4,5-dihydroimidazole core that provides conformational flexibility compared to fully aromatic imidazoles . While specific biological data for this compound is limited in the public domain, its structural framework is closely related to other investigated imidazole derivatives. For instance, a highly similar analog, 1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, has been studied for its antibacterial properties, showing activity against strains like Staphylococcus aureus and Escherichia coli while demonstrating no significant cytotoxicity in preliminary assays . Furthermore, the imidazole pharmacophore is a recognized structure in neuroactive and anticonvulsant agent research . The presence of the 3-chlorobenzoyl group is a feature of interest, as chlorophenyl-containing compounds are frequently explored in structure-activity relationship (SAR) studies to optimize interactions with biological targets . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a candidate for profiling in various biological screens. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3-chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-5-7-14(8-6-13)12-23-18-20-9-10-21(18)17(22)15-3-2-4-16(19)11-15/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTBWQMFUUTVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde, an amine, and a nitrile under acidic or basic conditions.

    Introduction of the 3-chlorobenzoyl Group: The 3-chlorobenzoyl group can be introduced via acylation using 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-methylphenylmethylsulfanyl Group: The 4-methylphenylmethylsulfanyl group can be attached through a nucleophilic substitution reaction using a suitable thiol and a halide precursor.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related analogs, focusing on substituents, molecular formulas, and key properties:

Compound Name R1 (Position 1) R2 (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features/Data References
Target: 1-(3-Chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 3-Chlorobenzoyl (4-Methylbenzyl)sulfanyl C₁₉H₁₈ClN₂OS 364.87 Combines benzoyl and sulfanyl groups; para-methyl enhances lipophilicity. -
2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole 4-Nitrophenyl sulfonyl (4-Chlorobenzyl)sulfanyl C₁₆H₁₄ClN₃O₄S₂ 435.94 Strong electron-withdrawing nitro group; sulfonyl increases polarity.
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole - (2-Chlorobenzyl)sulfanyl C₁₀H₁₁ClN₂S 238.72 Ortho-chloro substitution may introduce steric hindrance.
2-{[(4-Methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride - (4-Methylbenzyl)sulfanyl C₁₁H₁₄N₂S·HCl 242.77 (HCl salt) Hydrochloride salt improves solubility; lacks acyl/sulfonyl groups.
1-(Benzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Benzenesulfonyl (3,4-Dichlorobenzyl)sulfanyl C₁₆H₁₃Cl₂N₂O₂S₂ 407.32 Dichloro substitution enhances electronegativity; sulfonyl group for stability.
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 3,4,5-Triethoxybenzoyl (4-Methylbenzyl)sulfanyl C₂₄H₃₀N₂O₄S 442.57 Triethoxybenzoyl increases steric bulk; purity ≥95% reported.

Key Findings and Implications

Nitro groups () and dichloro substituents () further polarize the molecule, which may improve binding to charged biological targets but reduce metabolic stability .

Steric and Lipophilic Effects :

  • The para-methyl group in the target’s sulfanyl moiety (R2) increases lipophilicity, likely enhancing membrane permeability compared to ortho-chloro () or smaller substituents .
  • Bulky groups like 3,4,5-triethoxybenzoyl () may hinder interactions with sterically sensitive enzyme active sites .

Solubility and Salt Forms :

  • Hydrochloride salts () improve aqueous solubility, a critical factor for bioavailability in drug development .

Synthetic Approaches :

  • Chlorination using SOCl₂ () and sulfanyl group introduction via substitution reactions are common strategies for analogous compounds .

Biological Activity

The compound 1-(3-chlorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has gained attention due to its potential biological activities. This article details its biological activity, including its synthesis, cytotoxicity, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of imidazole derivatives typically involves the condensation of aldehydes or ketones with primary amines in the presence of suitable catalysts. This specific compound can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with an appropriate thiol and an imidazole precursor. The structure can be confirmed using techniques such as NMR and mass spectrometry.

Cytotoxicity

The biological activity of this compound has been evaluated against various cancer cell lines. A study reported that related imidazole derivatives exhibited significant cytotoxicity with IC50_{50} values ranging from 2.38 to 8.13 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines . The presence of electron-withdrawing groups, such as the chlorobenzoyl moiety, enhances the cytotoxic potential.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. In a specific study, treatment with the compound resulted in an increase in early apoptotic cells from 10.2% to 17.2% when comparing control and treated groups at IC50_{50} concentrations .
  • Cell Cycle Arrest : Related compounds have been observed to cause cell cycle arrest at the G1 phase, leading to inhibited proliferation in treated cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazole ring and substituents on the benzoyl group significantly influence biological activity. Compounds with bulky lipophilic groups at specific positions demonstrate enhanced activity .

Data Table: Cytotoxicity of Related Compounds

Compound IDStructure DescriptionIC50_{50} (µM)Target Cell Line
5lMethyl-substituted2.38SISO
5mPhenoxybenzene3.77RT-112
5eUnsubstituted14.74SISO

Case Study 1: Antitumor Activity

In a recent investigation, a series of imidazole derivatives were synthesized and tested for their antitumor properties. The compound demonstrated significant inhibition of tumor growth in xenograft models, correlating with in vitro findings .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism through which these compounds exert their effects on cancer cells. It was found that compounds like 5m activate apoptotic pathways via caspase activation, leading to programmed cell death .

Q & A

Q. Methodological Approach :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to confirm substituent positions. For example, the imidazole C2 proton appears as a singlet near δ 7.2 ppm, while sulfanyl protons resonate at δ 3.8–4.2 .
    • IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL resolves bond lengths/angles. For example, the dihydroimidazole ring typically adopts a planar conformation, with bond angles deviating <2° from ideal values .

Advanced: How can crystallographic disorder in the compound’s structure be resolved during refinement?

Q. Strategies for Disorder Resolution :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Refinement : In SHELXL , split the disordered atoms into multiple sites (PART command) and apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable thermal parameters. For example, the 4-methylphenyl group may exhibit rotational disorder; refine occupancy factors iteratively until R₁ < 5% .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

Q. SAR Workflow :

  • Analog Synthesis : Modify substituents (e.g., replace 3-chlorobenzoyl with 4-fluoro or nitro groups) to probe electronic effects .
  • Biological Assays :
    • Antifungal Activity : Follow protocols in , testing against Candida albicans (MIC via broth microdilution).
    • Anti-inflammatory Screening : Measure COX-2 inhibition using ELISA .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity with bioactivity. For example, electron-withdrawing groups (Cl, NO₂) may enhance antifungal potency by 30–50% .

Basic: What are common impurities formed during synthesis, and how can they be mitigated?

Q. Key Impurities :

  • Byproducts : Unreacted starting materials (e.g., 3-chlorobenzoyl chloride) or over-alkylated derivatives.
  • Mitigation :
    • Use excess thiol (1.2 eq.) to drive the sulfanylation reaction to completion.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water) .

Advanced: How can computational methods predict the compound’s reactivity and spectroscopic properties?

Q. Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level in Gaussian . Compare calculated IR spectra (e.g., C=O stretch at 1675 cm⁻¹) with experimental data to validate accuracy.
  • NMR Prediction : Use GIAO (Gauge-Independent Atomic Orbital) method for ¹³C chemical shifts. Discrepancies >5 ppm may indicate conformational flexibility .
  • Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the imidazole C2 position often shows high electrophilicity, guiding derivatization strategies .

Advanced: How to resolve contradictions in biological activity data across different studies?

Q. Root Causes :

  • Assay Variability : Differences in cell lines (e.g., C. albicans strain ATCC 90028 vs. clinical isolates) or incubation times.
  • Solution :
    • Standardize protocols (CLSI M27 guidelines for antifungals) .
    • Validate results using orthogonal assays (e.g., time-kill curves alongside MICs) .

Basic: What solvents and conditions are optimal for recrystallization to ensure high purity?

  • Solvent Selection : Use ethanol/water (3:1 v/v) for slow cooling (0.5°C/min) to yield needle-like crystals. For larger crystals, employ diffusion methods (layered hexane over a DCM solution) .
  • Purity Check : Monitor via HPLC (C18 column, 70:30 MeOH/H₂O) to ensure ≥98% purity .

Advanced: How can electron density maps be interpreted for ambiguous regions in X-ray structures?

Q. Approach :

  • Density Modification : In SHELXL , apply solvent masking and omit maps to isolate disordered regions. For example, partial occupancy of a methyl group may require iterative refinement with ISOR restraints.
  • Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Basic: What in vitro models are suitable for preliminary toxicity screening?

  • Cell Lines : Use HepG2 (liver toxicity) and HEK293 (renal toxicity) .
  • Assays : MTT assay for viability (IC₅₀ determination) and ROS detection via DCFH-DA fluorescence .

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